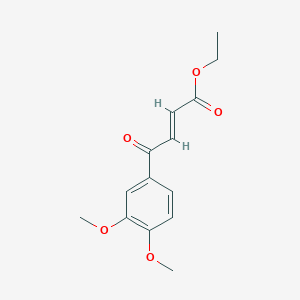(e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate
CAS No.:
Cat. No.: VC17610021
Molecular Formula: C14H16O5
Molecular Weight: 264.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H16O5 |
|---|---|
| Molecular Weight | 264.27 g/mol |
| IUPAC Name | ethyl (E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate |
| Standard InChI | InChI=1S/C14H16O5/c1-4-19-14(16)8-6-11(15)10-5-7-12(17-2)13(9-10)18-3/h5-9H,4H2,1-3H3/b8-6+ |
| Standard InChI Key | WXFQMQWBEXMWOA-SOFGYWHQSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C(=O)C1=CC(=C(C=C1)OC)OC |
| Canonical SMILES | CCOC(=O)C=CC(=O)C1=CC(=C(C=C1)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
(E)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate (CAS: 127427-28-5) is an α,β-unsaturated carbonyl compound with the molecular formula C₁₄H₁₆O₅ and a molecular weight of 264.27 g/mol . Its structure features:
-
A trans-configured double bond (E-isomer) between C2 and C3.
-
A 4-oxobut-2-enoate ester group at position 1.
-
A 3,4-dimethoxyphenyl substituent at position 4.
The IUPAC name derives from its functional groups: ethyl (E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate. Key spectral identifiers include:
-
IR: Strong absorption bands at ~1735 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (α,β-unsaturated ketone) .
-
¹H NMR: Characteristic signals for methoxy groups (δ 3.80–3.90 ppm), ethyl ester protons (δ 1.30–1.45 ppm and δ 4.20–4.40 ppm), and olefinic protons (δ 6.90–7.20 ppm) .
Table 1: Physicochemical Properties
Synthesis and Reaction Pathways
The synthesis of (E)-ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate follows a Claisen-Schmidt condensation between diethyl oxalate and 3,4-dimethoxyacetophenone under basic conditions .
Stepwise Synthesis Protocol
-
Base Preparation: Sodium ethoxide (NaOEt) is generated in situ by reacting sodium metal with anhydrous ethanol.
-
Condensation: Equimolar amounts of diethyl oxalate and 3,4-dimethoxyacetophenone are added dropwise to NaOEt/ethanol at 80°C.
-
Acidification: The mixture is quenched with dilute H₂SO₄ (pH 2) to protonate the enolate intermediate.
-
Isolation: The crude product is extracted with dichloromethane, dried over Na₂SO₄, and recrystallized from ethanol .
Key Reaction Parameters:
-
Yield: 75–80% (optimized conditions).
-
Stereoselectivity: The E-isomer predominates due to thermodynamic control during enolate formation .
Table 2: Comparative Yields of Analogous Derivatives
Physicochemical and Spectroscopic Analysis
Thermal Stability and Phase Behavior
The compound exhibits moderate thermal stability, with decomposition observed above 250°C. Differential scanning calorimetry (DSC) of the Z-isomer analog shows a melting endotherm at 99–100°C , while the E-isomer’s higher symmetry likely elevates this value slightly.
Solubility Profile
Spectroscopic Fingerprints
Applications in Organic Synthesis
Michael Addition Substrate
The α,β-unsaturated ketone moiety serves as an electrophile in conjugate additions. For example, reaction with Grignard reagents yields γ-keto esters .
Heterocycle Synthesis
Heating with hydrazines generates pyrazole derivatives, a scaffold prevalent in drug discovery :
Computational and Modeling Insights
Density Functional Theory (DFT) calculations predict:
-
HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.
-
Electrostatic Potential: Negative charge localized on the ketone oxygen, facilitating nucleophilic attacks .
Molecular docking simulations suggest strong interactions with the ATP-binding site of EGFR tyrosine kinase, driven by hydrogen bonding with methoxy oxygen atoms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume